molecular formula C14H13N3O4S2 B1676189 Meloxicam CAS No. 71125-38-7

Meloxicam

Numéro de catalogue: B1676189
Numéro CAS: 71125-38-7
Poids moléculaire: 351.4 g/mol
Clé InChI: ZRVUJXDFFKFLMG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le méloxicam est un anti-inflammatoire non stéroïdien (AINS) appartenant à la classe des oxicams. Il est principalement utilisé pour traiter la douleur et l'inflammation associées aux maladies rhumatismales et à l'arthrose. Le méloxicam est connu pour son inhibition préférentielle de la cyclooxygénase-2 (COX-2) par rapport à la cyclooxygénase-1 (COX-1), ce qui contribue à ses propriétés anti-inflammatoires et analgésiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du méloxicam implique plusieurs étapes, à partir du 4-hydroxy-2-méthyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxyde. Les étapes clés comprennent :

Méthodes de production industrielle

En milieu industriel, le méloxicam est produit en utilisant une combinaison de solvants et de régulateurs de pH pour améliorer sa solubilité et sa stabilité. Le procédé implique le mélange du méloxicam avec des cosolvants, y compris l'eau et des solvants organiques, et des régulateurs de pH tels que l'acide citrique. Cette méthode permet la production à grande échelle du méloxicam avec une grande efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le méloxicam subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Produits majeurs

Les principaux produits formés à partir de l'oxydation du méloxicam comprennent le 5'-carboxy méloxicam et d'autres métabolites inactifs .

Applications de la recherche scientifique

Le méloxicam a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le méloxicam exerce ses effets en inhibant les enzymes cyclooxygénases (COX-1 et COX-2), qui sont responsables de la conversion de l'acide arachidonique en prostaglandines. Les prostaglandines sont des médiateurs de l'inflammation et de la douleur. En inhibant ces enzymes, le méloxicam réduit la synthèse des prostaglandines, ce qui conduit à ses effets anti-inflammatoires et analgésiques. Le méloxicam présente une sélectivité plus élevée pour la COX-2, ce qui est associé à moins d'effets secondaires gastro-intestinaux par rapport aux autres AINS .

Applications De Recherche Scientifique

Pharmacological Profile

Meloxicam is an enolic acid derivative of the oxicam group of NSAIDs. It exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which contributes to its anti-inflammatory effects while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs . The pharmacokinetics of this compound demonstrate excellent bioavailability and a long half-life, allowing for once-daily dosing .

Efficacy in Treating Inflammatory Conditions

Osteoarthritis and Rheumatoid Arthritis
this compound has been extensively studied for its efficacy in treating osteoarthritis and rheumatoid arthritis. A pivotal study demonstrated that dosages of 7.5 mg to 15 mg daily significantly reduced symptoms compared to placebo and showed lower incidences of adverse gastrointestinal effects compared to diclofenac . The MELISSA trial further confirmed this compound's improved gastrointestinal tolerability profile compared to other NSAIDs .

Postoperative Pain Management
this compound has also been evaluated for managing postoperative pain. A narrative review indicated that oral formulations are widely used for this purpose, demonstrating effective pain relief while maintaining a favorable safety profile .

Innovative Delivery Methods

Recent advancements in drug delivery systems have explored new ways to enhance the therapeutic effects of this compound:

  • Microneedle Technology : Research has shown that biodegradable microneedle patches can effectively deliver this compound for managing pain in veterinary medicine, particularly in cattle. This method allows for localized and controlled drug release, minimizing systemic exposure and potential side effects .
  • Laser Ablation Techniques : A novel approach using laser ablation has been developed to reduce this compound particle size for pulmonary drug delivery. This method significantly enhances solubility and anti-inflammatory properties, suggesting broader applications in drug formulation .

Case Studies

  • Gastrointestinal Tolerability : In a large-scale study comparing this compound with diclofenac, patients reported fewer gastrointestinal side effects with this compound despite its lower efficacy on visual analogue scales. This highlights the importance of tolerability in clinical settings .
  • Topical Application in Dental Procedures : A study investigating the topical application of this compound on inflamed dental pulp found that it inhibited the expression of inflammatory cytokines such as TNF-α and IL-6, promoting healing and osteodentin-like tissue formation .

Comparative Efficacy Table

ConditionThis compound Dosage (mg/day)Efficacy Compared to PlaceboGI TolerabilityNotable Findings
Osteoarthritis7.5 - 15Statistically significantBetter than diclofenacEffective after 2 weeks; maintained until trial end
Postoperative PainVariesEffectiveFavorableWidely used; good safety profile
Dental InflammationTopicalSignificant reduction in cytokinesNot applicablePromotes osteogenic differentiation

Mécanisme D'action

Meloxicam exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, leading to its anti-inflammatory and analgesic effects. This compound shows a higher selectivity for COX-2, which is associated with fewer gastrointestinal side effects compared to other NSAIDs .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du méloxicam

L'unicité du méloxicam réside dans son inhibition préférentielle de la COX-2 par rapport à la COX-1, ce qui fournit des effets anti-inflammatoires et analgésiques efficaces avec un risque moindre d'effets secondaires gastro-intestinaux. Cela en fait une option précieuse pour la prise en charge à long terme des affections inflammatoires chroniques .

Activité Biologique

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of osteoarthritis and rheumatoid arthritis. It is a preferential inhibitor of cyclooxygenase-2 (COX-2), which plays a critical role in the inflammatory response by converting arachidonic acid into pro-inflammatory prostaglandins. This article explores the biological activity of this compound, encompassing its pharmacokinetics, potential risks, and additional biological effects beyond its primary use.

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile characterized by:

  • Absorption : Nearly complete absorption following oral administration, with a bioavailability exceeding 90% .
  • Distribution : Over 99.5% plasma protein binding, primarily to albumin, which influences its therapeutic efficacy and safety profile .
  • Metabolism : Metabolized predominantly in the liver to four main metabolites that are biologically inactive .
  • Elimination Half-Life : Approximately 20 hours, allowing for once-daily dosing in clinical practice .

The pharmacokinetic parameters remain linear across doses ranging from 7.5 mg to 30 mg, with steady-state plasma concentrations achieved within 3 to 5 days .

Anti-inflammatory Activity

This compound's primary mechanism of action involves the inhibition of COX-2, leading to reduced synthesis of inflammatory prostaglandins. This has been well-documented in various clinical studies demonstrating its efficacy in alleviating pain and inflammation associated with chronic inflammatory conditions such as arthritis .

Antioxidant Properties

Recent studies have suggested that this compound may possess antioxidant properties. Research indicates that this compound enhances the antioxidant capacity of serum albumin and prevents protein oxidation and glycation. In vitro studies demonstrated that this compound could mitigate oxidative damage in models involving oxidized bovine serum albumin (BSA) .

Table 1: Comparative Antioxidant Effects of this compound

AgentEffect on Protein GlycationEffect on Oxidative Damage
This compoundSignificant reductionSignificant reduction
CaptoprilModerate reductionModerate reduction
TroloxHigh reductionHigh reduction
AminoguanidineHigh reductionLow reduction

Cardiovascular Risks

A significant concern regarding this compound is its association with cardiovascular events. A population-based study indicated that this compound usage was linked to a 38% increased risk of myocardial infarction (MI) compared to non-use . This finding aligns with other NSAIDs like diclofenac but contrasts with naproxen, which showed no increased risk. The study highlights the need for cautious prescribing of this compound, particularly in patients with pre-existing cardiovascular conditions.

Case Studies

Several case studies have documented adverse effects associated with this compound use:

  • Ischemic Colitis : A case reported in The Lancet described a patient developing ischemic colitis while on this compound therapy, suggesting potential gastrointestinal complications related to COX-2 inhibition .
  • Nephrotoxicity : Although this compound's metabolites are considered biologically inactive, studies have shown that the parent compound does not significantly alter renal blood flow or induce nephrotoxicity at therapeutic doses .

Propriétés

IUPAC Name

4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVUJXDFFKFLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020803
Record name Meloxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Meloxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

581.3±60.0
Record name Meloxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble in methanol. Practically insoluble in water, with higher solubility observed in strong acids and bases., 1.54e-01 g/L
Record name SID50085983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Meloxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meloxicam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Meloxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Meloxicam inhibits prostaglandin synthetase (cylooxygenase 1 and 2) enzymes leading to a decreased synthesis of prostaglandins, which normally mediate painful inflammatory symptoms. As prostaglandins sensitize neuronal pain receptors, inhibition of their synthesis leads to analgesic and inflammatory effects. Meloxicam preferentially inhibits COX-2, but also exerts some activity against COX-1, causing gastrointestinal irritation., Meloxicam, an oxicam derivative that is structurally related to piroxicam, is a nonsteroidal anti-inflammatory agent (NSAIA) exhibiting analgesic, antipyretic, and anti-inflammatory actions. In vitro and in vivo studies indicate that meloxicam inhibits the cyclooxygenase-2 (COX-2) isoform of prostaglandin endoperoxide synthase (prostaglandin G/H synthase [PGHS]) to a greater extent than the COX-1 isoform. However, meloxicam's COX-2 selectivity is dose dependent and is diminished at higher dosages. Therefore meloxicam sometimes has been referred to as a "preferential" rather than "selective" COX-2 inhibitor., To investigate the effect of meloxicam on human polymorphonuclear leukocyte (PMN) adhesion to human synovial cell (HSC), and to explore its mechanism. MTT colorimetry was used to determine the adhesion effect of PMN to HSC. Cell-ELISA and RT-PCR methods were used to determine the expression of ICAM-1 and VCAM-1. Nuclear transcription factor-kappa B (NF-kappa B) was measured by electrophoretic mobility shift assay (EMSA) method. Meloxicam was found to effectively inhibit TNF-alpha (50 u.mL-1 for 12 hr) and IL-1 beta (50 u.mL-1 for 12 hr)-induced adhesion of PMN to HSC (IC50 3.38 X 10(-7) mol.L-1 and 3.56 X 10(-6) mol.L-1, respectively) in a concentration-dependent manner. ICAM-1 protein and mRNA expression induced by TNF-alpha (50 u.mL-1) were inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. The activation of NF-kappa B was also inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. These results suggest that meloxicam inhibit TNF-alpha stimulated PMN-HSC adhesion and expression of ICAM-1 by suppressing the activity of NF-kappa B., /Investigators/ compared the effects of therapeutically equivalent doses of meloxicam and indomethacin, a preferential inhibitor of the constitutive cyclooxygenase (COX-1), on platelet aggregation and platelet thromboxane formation, which are exclusively COX-1 dependent, physiological renal, and total body prostaglandin E2 (PGE2) production. In a randomized cross-over design, 14 healthy female volunteers received meloxicam 7.5 mg per day for 6 days or indomethacin 25 mg three times per day for 3 days; the wash-out period was 5 days, and drug intake was adapted to the menstrual cycle. On the day before treatment and on the last day of each treatment period the following parameters were evaluated: maximum platelet aggregation and thromboxane B2 (TXB2) formation in response to 1.0 mmol/L arachidonic acid; 24-hour urinary excretion of PGE2 and 7 alpha-hydroxy-5, 11-diketo-tetranor-prosta-1, 16-dionic acid (PGE-M), the index metabolites of renal and total body PGE2 synthesis, respectively, were assessed by gas chromatography/tandem mass spectrometry. Maximum platelet aggregation and TXB2 formation were almost completely inhibited by indomethacin (-87% and -99%, respectively; p < 0.001, each) as compared to control (100%), but remained unaffected by meloxicam (-1% and +4%, respectively). Meloxicam showed no significant effects on urinary PGE2 excretion (-13%) and only slight effects on PGE-M excretion (-22%; p < 0.05), whereas indomethacin reduced urinary PGE2 excretion (-43%; p < 0.05) as well as PGE-M excretion (-36%; p < 0.001). /This/ data shows, that meloxicam 7.5 mg per day is COX-1 sparing in humans in vivo.
Record name Meloxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meloxicam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from ethylene chloride, Pastel yellow solid

CAS No.

71125-38-7
Record name Meloxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71125-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meloxicam [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071125387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meloxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meloxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELOXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG2QF83CGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Meloxicam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Meloxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

254 °C (decomposes), 254 °C
Record name Meloxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meloxicam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Meloxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meloxicam
Reactant of Route 2
Meloxicam
Reactant of Route 3
Meloxicam
Reactant of Route 4
Meloxicam
Reactant of Route 5
Meloxicam
Reactant of Route 6
Meloxicam
Customer
Q & A

Q1: What is the primary mechanism of action of meloxicam?

A1: this compound primarily acts by inhibiting cyclooxygenase-2 (COX-2) [, , , , ]. COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces prostaglandin synthesis, thus exerting its anti-inflammatory and analgesic effects.

Q2: Does this compound exhibit any selectivity for COX-2 over COX-1?

A2: Yes, this compound is considered a preferential COX-2 inhibitor, meaning it exhibits a higher affinity for COX-2 compared to COX-1 [, , , , ]. This selectivity is believed to contribute to its improved gastrointestinal tolerability compared to non-selective NSAIDs.

Q3: Beyond its anti-inflammatory effects, are there other reported downstream effects of this compound?

A3: Research suggests that this compound might influence other physiological processes. Studies in mice indicate that this compound administration after sublethal irradiation can elevate serum concentrations of erythropoietin and enhance the regeneration of erythroid progenitor cells in the bone marrow []. Additionally, this compound has been shown to improve neurological status and reduce brain edema in a rat model of diffuse brain injury, suggesting a potential neuroprotective effect [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H13N3O4S2, and its molecular weight is 351.4 g/mol.

Q5: Are there any spectroscopic data available for characterizing this compound?

A5: Yes, researchers have employed various spectroscopic techniques to characterize this compound. These include Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry (XRD) []. FTIR helps identify functional groups present in the molecule, while DSC provides information about its thermal properties. XRD is used to analyze the crystallinity of this compound in its pure form and in formulations like solid dispersions.

Q6: What is the solubility profile of this compound?

A6: this compound is known for its poor water solubility, which can limit its bioavailability [, , ]. Studies have investigated its solubility in various solvents like polyethylene glycol 400 (PEG 400), ethanol, propylene glycol, phosphate buffer, and surfactants like Tween 80 and Brij 35 [].

Q7: Which solvents or excipients have been found to enhance the solubility of this compound?

A7: Research indicates that this compound exhibits its highest solubility in PEG 400 []. Moreover, the combination of PEG 400 and phosphate buffer (40:60 ratio) has shown even higher solubilization capacity, suggesting a favorable interaction between this compound and this solvent system.

Q8: What formulation strategies have been explored to improve the dissolution and bioavailability of this compound?

A8: To enhance its dissolution and bioavailability, researchers have investigated solid dispersion formulations of this compound [, , ]. These formulations involve dispersing this compound in a carrier matrix, such as polyethylene glycol (PEG) 6000, often in combination with a solubilizer like sodium lauryl sulphate (SLS) []. Studies have demonstrated that solid dispersions prepared using the solvent evaporation method, incorporating PEG 6000, SLS, and additives like lactose and microcrystalline cellulose (MCC), can significantly improve the in vitro dissolution of this compound [].

Q9: What is known about the pharmacokinetics of this compound in different species?

A9: Extensive research has been conducted on the pharmacokinetics of this compound in various species, including humans, cattle, sheep, pigeons, and vultures [, , , , , ]. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles following different routes of administration, including intravenous, intramuscular, subcutaneous, and oral.

Q10: How does the route of administration affect the pharmacokinetics of this compound?

A10: The route of administration influences the absorption rate and bioavailability of this compound. For instance, intramuscular administration in humans leads to rapid and complete absorption, with bioavailability reaching approximately 102% []. Similarly, in pre-ruminant calves, subcutaneous and oral administration resulted in high bioavailability (around 97%), suggesting effective absorption through these routes []. In contrast, intravenous administration results in immediate systemic availability, bypassing absorption processes.

Q11: Does the stage of lactation in dairy cows influence the pharmacokinetics of this compound in milk?

A11: Research suggests that stage of lactation can impact the pharmacokinetic profile of this compound in dairy cows [, ]. A study comparing postpartum and mid-lactation cows found significantly higher plasma and milk this compound concentrations in postpartum cows []. These findings indicate that stage of lactation should be considered when determining milk withdrawal times for this compound in dairy cattle.

Q12: Have any drug delivery systems been investigated for targeted delivery of this compound?

A12: While traditional formulations of this compound are widely used, researchers have explored novel drug delivery approaches. One study investigated the use of microneedle patches for transdermal delivery of this compound in a veterinary application []. Although the study reported detectable but low plasma levels of this compound, further research is ongoing to optimize the microneedle patch design for achieving therapeutically relevant drug concentrations.

Q13: What preclinical models have been used to assess the efficacy of this compound?

A13: Researchers have employed various animal models to evaluate the analgesic and anti-inflammatory effects of this compound. Studies in dairy calves have demonstrated its efficacy in reducing pain and distress associated with dehorning, using behavioral assessments and pain sensitivity tests []. Similarly, research in cats with naturally occurring osteoarthritis has shown that this compound, administered through an oral transmucosal spray, can effectively improve weight-bearing and motor activity [].

Q14: Are there any clinical trials investigating the efficacy of this compound in specific patient populations?

A14: Clinical trials have investigated the efficacy and safety of this compound in various conditions. A large-scale study called the Safety and Efficacy Large-scale Evaluation of COX-inhibiting Therapies (SELECT) trial compared this compound to piroxicam in patients with osteoarthritis []. The study demonstrated that this compound, at a dose of 7.5 mg once daily, provided equivalent efficacy to piroxicam (20 mg once daily) but with a significantly lower incidence of gastrointestinal adverse events.

Q15: Have any interactions been reported between this compound and other drugs?

A15: Drug interaction studies have shown that this compound can be affected by co-administration with certain medications []. For instance, voriconazole, an inhibitor of cytochrome P450 (CYP) enzymes, can increase plasma this compound concentrations, potentially leading to increased exposure and the risk of adverse effects. Conversely, itraconazole, another CYP inhibitor, unexpectedly decreased plasma this compound concentrations, potentially affecting its efficacy [].

Q16: Has the local tissue tolerability of this compound been investigated?

A16: Yes, studies have assessed the local tissue tolerability of this compound following various routes of administration, including intravenous, intramuscular, subcutaneous, and topical applications [, ]. These studies generally demonstrate good local tolerance, with minimal irritation or tissue damage observed.

Q17: What analytical techniques are commonly employed for quantifying this compound in biological samples?

A17: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in biological samples, such as plasma, urine, and saliva []. Researchers have developed and validated sensitive and specific HPLC methods for this purpose.

Q18: Are there any alternative analytical methods for this compound quantification?

A18: Besides HPLC, other techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have also been utilized for quantifying this compound and its metabolites in biological matrices []. This highly sensitive and specific technique allows for accurate measurement of drug concentrations, even at low levels.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.